molecular formula C23H25N3O3S2 B2809452 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 361167-34-2

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2809452
CAS RN: 361167-34-2
M. Wt: 455.59
InChI Key: SLGXKVTYULEEQN-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, also known as DMTB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods and Chemical Properties : The synthesis of complex benzamide derivatives, including those with sulfonyl groups, has been a focus of medicinal chemistry. For example, Yang Hong et al. (2015) explored the synthesis and characterization of tritium-labeled compounds for use as CCR1 antagonists, utilizing benzamide functionality for labeling with tritium (Yang Hong et al., 2015). This demonstrates the chemical versatility and importance of such structures in developing labeled molecules for biological studies.

Biological and Pharmacological Screening

  • Anticancer Properties : Compounds with benzamide and thiazole structures have been evaluated for their anticancer potential. P. Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, including benzamide analogs, showing potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (P. Ravichandiran et al., 2019).

Mechanism of Action Studies

  • Apoptotic Induction in Cancer Cells : The ability of benzamide derivatives to induce apoptosis in cancer cells has been a significant area of study. Compounds structurally related to benzamides have been investigated for their pro-apoptotic activities, suggesting a potential mechanism through which these molecules could exert anticancer effects (Ö. Yılmaz et al., 2015).

Antimicrobial and Antifungal Activities

  • Antimicrobial Evaluation : Benzamide derivatives have also been evaluated for their antimicrobial properties. Z. Chohan and H. Shad (2011) reported on sulfonamide-derived compounds, including benzamides, for their antibacterial and antifungal activities, highlighting the broad-spectrum potential of these molecules (Z. Chohan and H. Shad, 2011).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-12-17(2)14-26(13-16)31(28,29)20-10-8-19(9-11-20)22(27)25-23-24-21(15-30-23)18-6-4-3-5-7-18/h3-11,15-17H,12-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGXKVTYULEEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

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